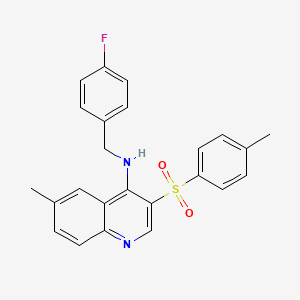
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a compound’s synthesis would involve detailing these reactions, including the reagents, conditions, and yields for each step.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds).Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. Chemical properties might include reactivity with other substances, acidity or basicity, and redox potential.科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Quinoline derivatives are explored extensively for their biological activity and potential as therapeutic agents. For instance, the synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents highlight the role of quinoline derivatives in drug discovery for tuberculosis treatment. This research demonstrated that specific modifications to the quinoline structure could influence potency against Mycobacterium tuberculosis, suggesting that derivatives like "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" could also have potential applications in medicinal chemistry if explored similarly (Odingo et al., 2014).
Fluorescence Sensing and Materials Science
Quinoline derivatives are also utilized in fluorescence sensing applications. The study on "Remarkable difference in Al3+ and Zn2+ sensing properties of quinoline-based isomers" showcases the utility of quinoline derivatives as fluorescence chemosensors for metal ions. Such derivatives can detect metal ions by enhancing emission intensity, indicating potential applications of "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" in sensor technology if its fluorescence properties were to be explored (Hazra et al., 2018).
Synthetic Methodologies
Quinoline derivatives serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For example, the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones demonstrates the versatility of quinoline scaffolds in synthesizing fluorescent dyes and potential pharmaceuticals. This underscores the synthetic utility of quinoline derivatives, suggesting that "N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine" could also be a valuable intermediate in the synthesis of complex molecules (Krapcho et al., 1995).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.
将来の方向性
Future directions could include potential applications for the compound, areas where further research is needed, or new synthesis methods that could be developed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-3-10-20(11-4-16)30(28,29)23-15-26-22-12-5-17(2)13-21(22)24(23)27-14-18-6-8-19(25)9-7-18/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCRHNEXNAURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-6-methyl-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

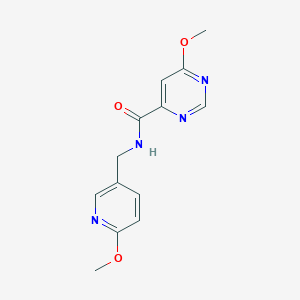
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2611830.png)
![N-(2-chlorobenzyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2611833.png)
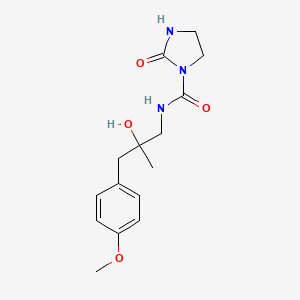
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)
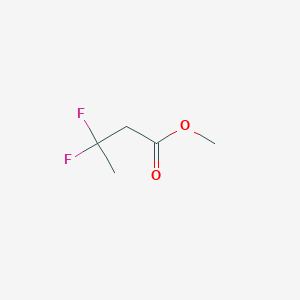
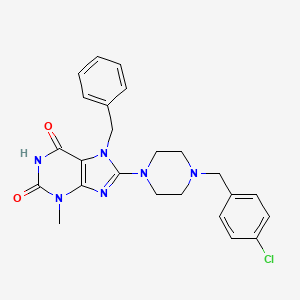
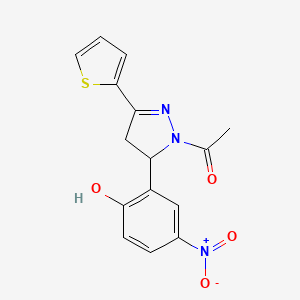
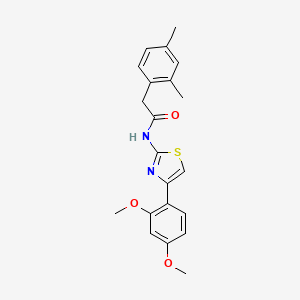
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
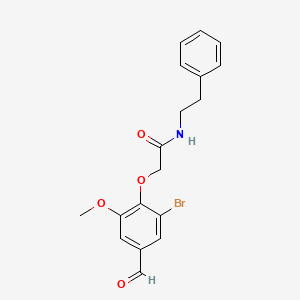
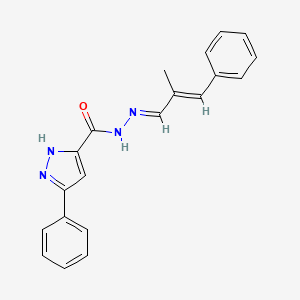
![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)